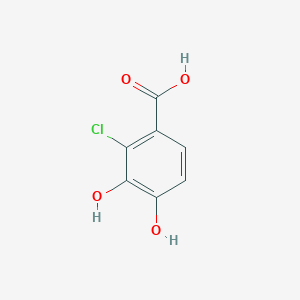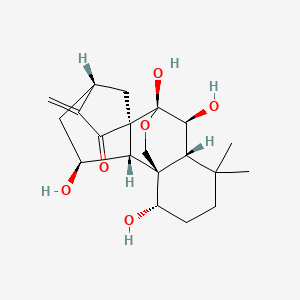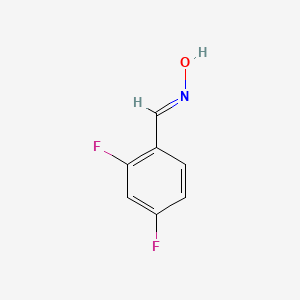
2,4-Difluorobenzaldehyde oxime
Übersicht
Beschreibung
Synthesis Analysis
Oximes are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .Molecular Structure Analysis
The molecular formula of 2,4-Difluorobenzaldehyde oxime is C7H5F2NO . Its average mass is 157.117 Da and its monoisotopic mass is 157.033920 Da .Chemical Reactions Analysis
The characteristic ether moiety of the oxime is a structural element in the molecules of known drugs . An example is oxiconazole, an antifungal drug in the form of a salt (nitrate (V)) . It is an acetophenone-oxime derivative of the basic imidazole structural unit (substituted heterocyclic ring with a nitrogen in the 3-position) .Physical And Chemical Properties Analysis
2,4-Difluorobenzaldehyde oxime is a white solid. The molecular formula of 2,4-Difluorobenzaldehyde oxime is C7H5F2NO . Its average mass is 157.117 Da and its monoisotopic mass is 157.033920 Da .Wissenschaftliche Forschungsanwendungen
1. Biological Activity of Oxime Ethers
- Summary of Application : Oxime ethers are a class of compounds containing the >C=N-O-R moiety. They exhibit various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .
- Methods of Application : Oxime ethers are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen .
- Results or Outcomes : The presence of the >C=N-O-R moiety in oxime ethers affects their biological activity. Some substances containing this moiety are currently used as drugs, such as fluvoxamine, mayzent, ridogrel, oxiconazole .
2. Heterocycle Formation
- Summary of Application : Oxime esters, including “2,4-Difluorobenzaldehyde oxime”, are used as building blocks, internal oxidizing agents, and directing groups in the synthesis of –, S-, and O-containing heterocycle scaffolds .
- Methods of Application : Oxime esters can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
- Results or Outcomes : Oxime esters have shown high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .
3. Antimicrobial Activity
- Summary of Application : Oxime ethers have been found to exhibit antimicrobial activity. They can act against various bacteria and fungi .
- Methods of Application : The antimicrobial activity of oxime ethers is usually tested using disk diffusion method or broth dilution method .
- Results or Outcomes : Oxime ethers have shown significant antimicrobial activity against various strains of bacteria and fungi .
4. Antidepressant Activity
- Summary of Application : Some oxime ethers have been found to exhibit antidepressant activity .
- Methods of Application : The antidepressant activity of oxime ethers is usually tested using animal models, such as the forced swim test or the tail suspension test .
- Results or Outcomes : Certain oxime ethers have shown significant antidepressant activity in these tests .
5. Anticancer Activity
- Summary of Application : Oxime ethers have been found to exhibit anticancer activity. They can act against various types of cancer cells .
- Methods of Application : The anticancer activity of oxime ethers is usually tested using cell proliferation assays or apoptosis assays .
- Results or Outcomes : Oxime ethers have shown significant anticancer activity against various types of cancer cells .
6. Herbicidal Activity
- Summary of Application : Oxime ethers have been found to exhibit herbicidal activity. They can act against various types of weeds .
- Methods of Application : The herbicidal activity of oxime ethers is usually tested using plant growth assays .
- Results or Outcomes : Oxime ethers have shown significant herbicidal activity against various types of weeds .
7. Anticonvulsant Activity
- Summary of Application : Some oxime ethers have been found to exhibit anticonvulsant activity .
- Methods of Application : The anticonvulsant activity of oxime ethers is usually tested using animal models, such as the pentylenetetrazol (PTZ) seizure threshold test .
- Results or Outcomes : Certain oxime ethers, such as the stereoisomers of (Z)-7-chlorochromanone-O-(2,4-dichlorobenzyl) oximes, have shown significant anticonvulsant activity in these tests .
8. Synthesis of Heterocyclic Compounds
- Summary of Application : Oxime esters, including “2,4-Difluorobenzaldehyde oxime”, are used as building blocks in the synthesis of various heterocyclic compounds .
- Methods of Application : Oxime esters can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
- Results or Outcomes : Oxime esters have shown high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQIVUYSQKNAZ-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorobenzaldehyde oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



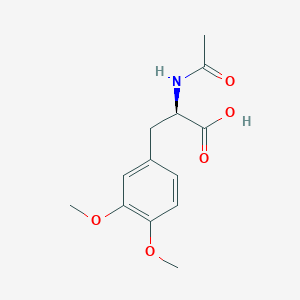
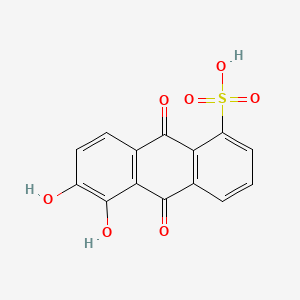
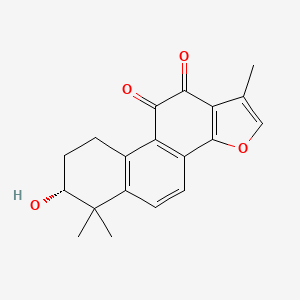
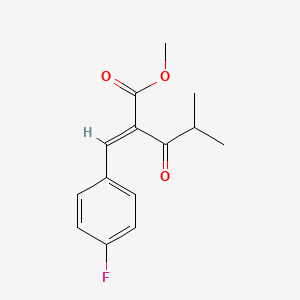
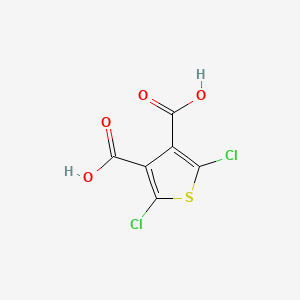
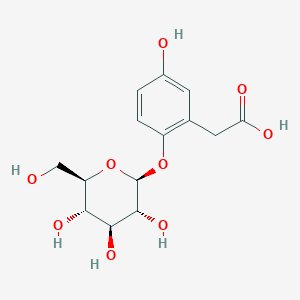
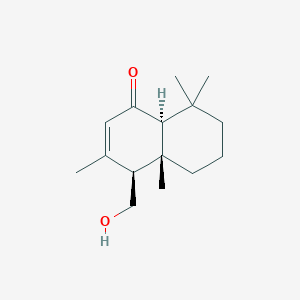
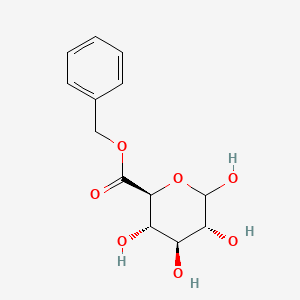
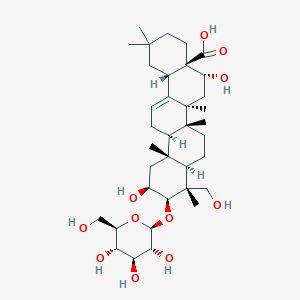
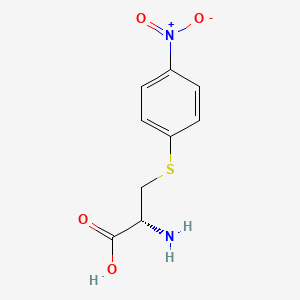
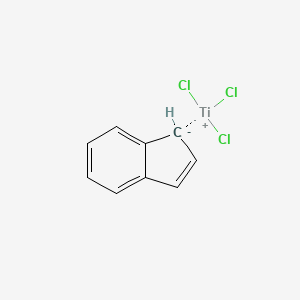
![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B1631832.png)
